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molecular formula C6H5ClN2O B8650235 (E)-4-Chloronicotinaldehyde oxime

(E)-4-Chloronicotinaldehyde oxime

Cat. No. B8650235
M. Wt: 156.57 g/mol
InChI Key: MKJYDOKLIMMJDA-UHFFFAOYSA-N
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Patent
US07825123B2

Procedure details

4-Chloro-pyridine-3-carbaldehyde (10.0 g, 71 mmol) was dissolved in EtOH (12 ml). H2O (30 ml), ice (30 g) and hydroxylamine hydrochloride (5.40 g, 78 mmol) were added. To the resulting mixture was added over a period of 2 min a solution of 2 N NaOH (88.3 ml, 177 mmol). The resulting yellowish solution was stirred 2.5 h at r.t. before neutralisation with AcOH (pH=6). White crystals precipitated, were collected by filtration and washed with H2O (30 ml). The product was dried 1 h at 50° C. on the high vacuum to yield 9.25 g (84%) of a off white solid. m/z=157.1 ([M−H]−).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
88.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[CH:8]=O.[OH2:10].Cl.[NH2:12]O.[OH-].[Na+]>CCO.CC(O)=O>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[CH:8]=[N:12][OH:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)C=O
Name
Quantity
12 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
ice
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
5.4 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
88.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with H2O (30 ml)
CUSTOM
Type
CUSTOM
Details
The product was dried 1 h at 50° C. on the high vacuum
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to yield 9.25 g (84%) of a off white solid

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=NC=C1)C=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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